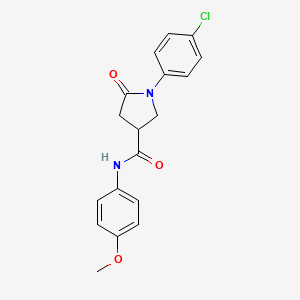
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CPP-109, is a small molecule drug that has gained significant attention due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a well-known drug called Vigabatrin, which is used to treat epilepsy. CPP-109 is a promising drug candidate due to its ability to inhibit the activity of an enzyme called GABA transaminase, which plays a crucial role in the regulation of the GABA neurotransmitter system.
Wirkmechanismus
CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that plays a crucial role in the metabolism of the neurotransmitter GABA. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which can lead to a reduction in drug-seeking behavior and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have several biochemical and physiological effects in animal models and humans. These effects include an increase in GABA levels in the brain, a reduction in dopamine release in the nucleus accumbens, and a decrease in glutamate release in the prefrontal cortex. CPP-109 has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit the activity of GABA transaminase, which allows for the study of the role of GABA in addiction and other neurological disorders. However, CPP-109 has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of CPP-109 and its potential therapeutic applications. One direction is the development of more potent and selective GABA transaminase inhibitors that can be used in the treatment of addiction and other neurological disorders. Another direction is the investigation of the role of GABA in other neurological disorders, such as depression and anxiety. Additionally, the development of new delivery methods for CPP-109, such as nanoparticles or liposomes, could improve its solubility and reduce its toxicity.
Synthesemethoden
CPP-109 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline, followed by cyclization with pyrrolidine-2,5-dione. Other methods involve the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine, followed by cyclization with ethyl acetoacetate or acetylacetone.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. Several preclinical and clinical studies have shown that CPP-109 can effectively reduce drug-seeking behavior and prevent relapse in animal models of addiction. CPP-109 has also been shown to improve cognitive function in patients with schizophrenia and bipolar disorder.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-4-14(5-9-16)20-18(23)12-10-17(22)21(11-12)15-6-2-13(19)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGMFNWLQXNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
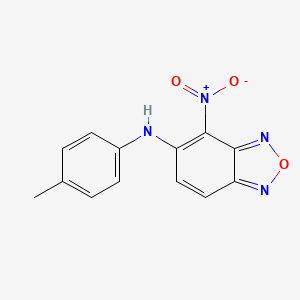
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
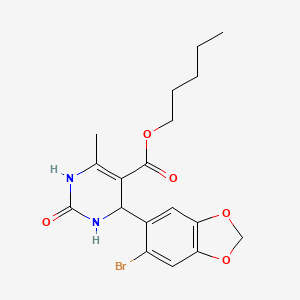
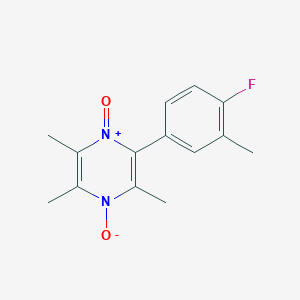
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)


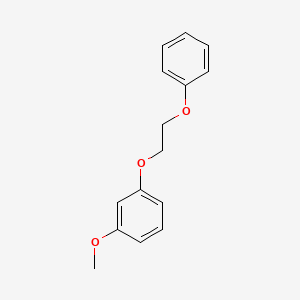
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)